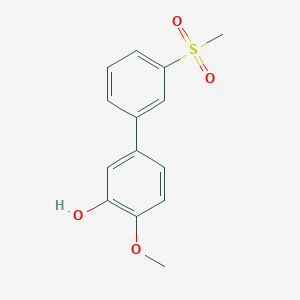![molecular formula C16H16FNO3 B6380393 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% CAS No. 1261968-60-8](/img/structure/B6380393.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a phenol derivative, meaning it contains a hydroxyl group attached to an aromatic ring. The compound is soluble in water and organic solvents, making it an ideal choice for a wide range of scientific experiments.
Scientific Research Applications
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the synthesis of fluorescent probes and imaging agents. Additionally, it is used as a catalyst in organic reactions and as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is not yet fully understood. However, it is known that the compound acts as a nucleophile in organic reactions, which means it can react with an electrophilic compound to form a new molecule. Additionally, the compound can act as a catalyst in certain reactions, speeding up the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% are not yet fully understood. However, studies have shown that the compound can interact with certain enzymes and receptors in the body, leading to changes in gene expression and the production of certain proteins. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties in animal models.
Advantages and Limitations for Lab Experiments
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has several advantages and limitations when used in laboratory experiments. The compound is relatively inexpensive and easy to obtain, making it an ideal choice for research purposes. Additionally, the compound is soluble in a variety of solvents, making it suitable for a variety of experimental conditions. However, the compound can be toxic if not handled properly and may produce hazardous fumes when heated.
Future Directions
The potential applications of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% are vast and varied. Future research could focus on the synthesis of novel compounds using the compound as a starting material. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound on the body. Finally, research could be conducted to explore the potential of the compound as an anti-inflammatory, anti-tumor, or anti-cancer agent.
Synthesis Methods
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% can be accomplished through a number of methods. The most commonly used method is the Suzuki coupling reaction, which involves the reaction of an organoboron compound with an aryl halide. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction results in the formation of the desired product. Other methods of synthesis include the Ullmann reaction, the Stille reaction, and the Buchwald-Hartwig reaction.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-15(21-2)14(19)9-11/h4-9,19H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBJJGCMRJPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685767 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol | |
CAS RN |
1261968-60-8 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)